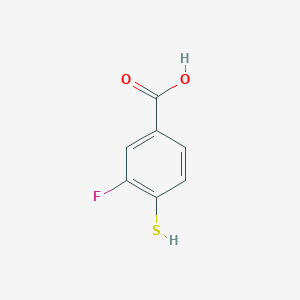

3-Fluoro-4-sulfanylbenzoic acid

Description

3-Fluoro-4-sulfanylbenzoic acid (CAS: 244606-36-8; molecular formula: C₇H₅FO₂S) is a fluorinated benzoic acid derivative bearing a sulfanyl (-SH) group at the para position relative to the carboxylic acid moiety. This compound is primarily utilized as a biochemical reagent in pharmaceutical and chemical research due to its unique electronic and steric properties. The fluorine atom at position 3 introduces strong electron-withdrawing effects, enhancing the acidity of both the carboxylic acid (-COOH) and sulfanyl groups. The -SH group contributes to nucleophilic reactivity, enabling participation in thiol-disulfide exchange or metal coordination chemistry .

Shanghai yuanye Bio-Technology Co., Ltd., a leading supplier, emphasizes its stringent quality control and application in synthesizing specialized intermediates for drug discovery and material science .

Properties

IUPAC Name |

3-fluoro-4-sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2S/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,11H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROBFVBSJCRPDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-sulfanylbenzoic acid typically involves the introduction of the fluorine and sulfanyl groups onto the benzene ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of boronic acids and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-sulfanylbenzoic acid can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.

Reduction: The fluorine atom can be reduced under specific conditions.

Substitution: The fluorine and sulfanyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfonic acids, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

3-Fluoro-4-sulfanylbenzoic acid has numerous applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine and sulfanyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-3-sulfamoylbenzoic Acid

- Structural Differences : Replaces fluorine with chlorine (position 3) and sulfanyl (-SH) with sulfamoyl (-SO₂NH₂) at position 4.

- Impact on Properties :

- Chlorine, though electronegative, is less electron-withdrawing than fluorine, reducing carboxylic acid acidity compared to 3-fluoro-4-sulfanylbenzoic acid.

- Sulfamoyl groups are more polar and less nucleophilic than -SH, favoring applications in diuretics (e.g., furosemide analogs) over thiol-based reactions .

- Applications : Primarily used in pharmaceuticals targeting ion transport due to sulfamoyl’s hydrogen-bonding capacity.

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic Acid

- Structural Differences : Features a chlorosulfonyl (-SO₂Cl) group at position 3, fluorine at position 5, and methyl (-CH₃) at position 4.

- Impact on Properties :

- Chlorosulfonyl is highly reactive, enabling sulfonamide formation, unlike the -SH group in the target compound.

- Methyl introduces steric hindrance, reducing solubility but stabilizing intermediates in synthesis.

- Applications : Serves as a precursor for sulfonamide drugs or agrochemicals, contrasting with this compound’s role in metal chelation .

3-Fluoro-4-Methoxybenzoic Acid Derivatives

- Structural Differences : Replaces -SH with methoxy (-OCH₃) at position 4.

- Impact on Properties :

- Methoxy is electron-donating, decreasing carboxylic acid acidity and increasing lipophilicity.

- Lacks nucleophilic -SH, limiting use in redox or coordination chemistry.

- Applications : Preferred in organic synthesis requiring electron-rich aromatic systems, such as liquid crystals or polymer precursors .

3-Amino-4-hydroxy-5-sulfamoylbenzoic Acid

- Structural Differences: Incorporates amino (-NH₂) and hydroxy (-OH) groups at positions 3 and 4, with sulfamoyl at position 5.

- Impact on Properties: Amino and hydroxy groups enhance water solubility and zwitterionic behavior.

- Applications : Explored in antibiotic or antimetabolite drug development, diverging from the target compound’s thiol-mediated pathways .

Comparative Analysis Table

Key Research Findings

- Electronic Effects : Fluorine’s electron-withdrawing nature in this compound enhances the acidity of its -COOH group (predicted pKa ~2.5–3.0) compared to methoxy analogs (pKa ~4.5–5.0) .

- Biological Relevance : Sulfanyl-bearing compounds demonstrate higher thiol-mediated antioxidant activity, whereas sulfamoyl derivatives are more effective in enzyme inhibition due to hydrogen bonding .

- Synthetic Utility : Chlorosulfonyl groups (e.g., in ) are critical for introducing sulfonamides, but their instability in aqueous environments limits their use compared to stable -SH groups .

Biological Activity

3-Fluoro-4-sulfanylbenzoic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a fluorine atom and a sulfanyl group attached to a benzoic acid core. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The fluorine atom can enhance the compound's lipophilicity, potentially improving its membrane permeability, while the sulfanyl group may facilitate covalent interactions with target proteins, modulating their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific metallo-β-lactamases (MBLs), which are crucial in antibiotic resistance mechanisms .

- Receptor Interaction : It can interact with various biological receptors, influencing pathways related to neurodegenerative and psychiatric disorders .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown potential as an inhibitor against certain strains of bacteria producing MBLs, which are associated with resistance to carbapenem antibiotics .

- Neuroprotective Effects : Preliminary studies suggest it may have applications in treating neurodegenerative diseases by modulating neurotransmitter systems .

Data Table: Biological Activity Overview

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against Escherichia coli strains producing SMB-1 MBL. The compound demonstrated significant inhibition at concentrations lower than traditional antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial infections .

Case Study 2: Neuroprotective Mechanisms

In another study investigating neuroprotective effects, this compound was administered in a mouse model of neurodegeneration. Results indicated an improvement in survival rates when combined with standard treatments, highlighting its potential role in enhancing therapeutic outcomes for neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.